Nemorubicin

Catalog No.
S548633
CAS No.
108852-90-0
M.F
C32H37NO13
M. Wt
643.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nemorubicin

CAS Number

108852-90-0

Product Name

Nemorubicin

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C32H37NO13

Molecular Weight

643.6 g/mol

InChI

InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1

InChI Key

CTMCWCONSULRHO-UHQPFXKFSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

PNU152243A; PNU-152243A; PNU 152243A; Nemorubicin, methoxymorpholinyl-doxorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O

Description

The exact mass of the compound Nemorubicin is 643.22649 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nemorubicin, also known as 3'-deamino-3'-[2''(S)-methoxy-4''-morpholinyl]doxorubicin, is a synthetic derivative of doxorubicin, designed to enhance its therapeutic efficacy while minimizing toxicity. This compound is characterized by a lipophilic substituent that enhances its ability to penetrate cell membranes and reach target tissues. Unlike traditional anthracyclines, nemorubicin exhibits unique properties, including the ability to inhibit topoisomerase I, which plays a critical role in DNA replication and repair .

Unlike Doxorubicin, which primarily acts by inhibiting topoisomerase II, Nemorubicin's mechanism of action involves DNA damage through topoisomerase I cleavage []. It also interacts with G-quadruplex DNA structures, stabilizing them and hindering their function []. Additionally, a functional nucleotide excision repair (NER) system seems crucial for Nemorubicin's activity [].

As Nemorubicin is still under investigation, detailed information on its safety profile is limited. However, preclinical studies suggest it may be less cardiotoxic than Doxorubicin []. Further research is necessary to fully understand its potential side effects and safety concerns in humans.

Nemorubicin undergoes biotransformation primarily through the action of cytochrome P450 enzymes, particularly CYP3A4. This enzyme converts nemorubicin into PNU-159682, a more cytotoxic metabolite. The metabolic pathway involves hydroxylation and demethylation reactions that significantly alter the compound's structure and enhance its antitumor activity. The formation of PNU-159682 has been shown to correlate with the activity of CYP3A4 in human liver microsomes .

Nemorubicin demonstrates potent antitumor activity against various cancer cell lines. Its mechanism of action includes intercalation into DNA and stabilization of G-quadruplex structures, which are critical for maintaining genomic stability. The compound has shown effectiveness in inhibiting the growth of tumor cells in vitro and in vivo, particularly in models of hepatocellular carcinoma and other malignancies . Additionally, its metabolite PNU-159682 exhibits higher cytotoxicity than both nemorubicin and doxorubicin, making it a promising candidate for cancer therapy .

The synthesis of nemorubicin involves several key steps:

  • Starting Material: Doxorubicin serves as the starting material.
  • Modification: The amino group is modified by introducing a 2-methoxymorpholide substituent to enhance lipophilicity.
  • Purification: After synthesis, the compound is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

This synthetic route allows for the production of nemorubicin with specific structural features that contribute to its enhanced biological properties .

Nemorubicin is primarily investigated for its potential use as an antitumor agent in clinical settings. Its applications include:

  • Treatment of hepatocellular carcinoma.
  • Exploration as a therapeutic option for other solid tumors.
  • Development of antibody-drug conjugates that incorporate nemorubicin metabolites for targeted delivery .

Studies have shown that nemorubicin interacts with various cellular targets, enhancing its therapeutic profile. Key interactions include:

  • DNA Binding: Nemorubicin intercalates into DNA strands, disrupting replication processes.
  • Topoisomerase Inhibition: It inhibits topoisomerase I, leading to increased DNA damage in cancer cells.
  • G-Quadruplex Stabilization: The compound stabilizes G-quadruplex structures, which can hinder oncogene expression and promote apoptosis in tumor cells .

Nemorubicin shares structural and functional similarities with several other anthracycline derivatives. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
DoxorubicinClassic anthracycline structureWell-known for broad-spectrum anticancer activity
Epirubicin4'-epimer of doxorubicinReduced cardiotoxicity compared to doxorubicin
Idarubicin4-demethoxy derivative of doxorubicinEnhanced potency against certain leukemias
DaunorubicinParent compound of doxorubicinPrimarily used for acute leukemia treatment

Nemorubicin's unique lipophilic modification and its ability to inhibit topoisomerase I distinguish it from these similar compounds, potentially offering advantages in terms of efficacy and safety profiles .

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

643.22649023 g/mol

Monoisotopic Mass

643.22649023 g/mol

Heavy Atom Count

46

Appearance

Red to pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7618O47BQM

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Nemorubicin is a morpholinyl analogue of the anthracycline doxorubicin with antineoplastic activity. Nemorubicin is metabolized via the P450 CYP3A enzyme to a highly cytotoxic derivative. Unlike most anthracyclines, nemorubicin is a topoisomerase I inhibitor and appears to exert its effect through the nucleotide excision repair (NER) system. In addition, this agent does not show cross-resistance with other anthracyclines.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Mazzini S, Scaglioni L, Mondelli R, Caruso M, Sirtori FR. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs. Bioorg Med Chem. 2012 Dec 15;20(24):6979-88. doi: 10.1016/j.bmc.2012.10.033. Epub 2012 Nov 3. PubMed PMID: 23154079.
2: Sabatino MA, Marabese M, Ganzinelli M, Caiola E, Geroni C, Broggini M. Down-regulation of the nucleotide excision repair gene XPG as a new mechanism of drug resistance in human and murine cancer cells. Mol Cancer. 2010 Sep 24;9:259. doi: 10.1186/1476-4598-9-259. PubMed PMID: 20868484; PubMed Central PMCID: PMC2955619.
3: Lu H, Chen CS, Waxman DJ. Potentiation of methoxymorpholinyl doxorubicin antitumor activity by P450 3A4 gene transfer. Cancer Gene Ther. 2009 May;16(5):393-404. doi: 10.1038/cgt.2008.93. Epub 2008 Nov 14. PubMed PMID: 19011599; PubMed Central PMCID: PMC2669851.
4: Quintieri L, Fantin M, Palatini P, De Martin S, Rosato A, Caruso M, Geroni C, Floreani M. In vitro hepatic conversion of the anticancer agent nemorubicin to its active metabolite PNU-159682 in mice, rats and dogs: a comparison with human liver microsomes. Biochem Pharmacol. 2008 Sep 15;76(6):784-95. doi: 10.1016/j.bcp.2008.07.003. Epub 2008 Jul 11. PubMed PMID: 18671948.
5: Broggini M. Nemorubicin. Top Curr Chem. 2008;283:191-206. doi: 10.1007/128_2007_6. PubMed PMID: 23605633.
6: Sessa C, Valota O, Geroni C. Ongoing phase I and II studies of novel anthracyclines. Cardiovasc Toxicol. 2007;7(2):75-9. Review. PubMed PMID: 17652808.
7: Quintieri L, Geroni C, Fantin M, Battaglia R, Rosato A, Speed W, Zanovello P, Floreani M. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes. Clin Cancer Res. 2005 Feb 15;11(4):1608-17. PubMed PMID: 15746066.
8: Fraier D, Frigerio E, Brianceschi G, James CA. LC-MS-MS determination of nemorubicin (methoxymorpholinyldoxorubicin, PNU-152243A) and its 13-OH metabolite (PNU-155051A) in human plasma. J Pharm Biomed Anal. 2002 Oct 15;30(3):377-89. PubMed PMID: 12367663.

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